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molecular formula C21H27NO2 B8702453 6-(Dimethylamino)-4,4-diphenylheptanoic acid CAS No. 5340-16-9

6-(Dimethylamino)-4,4-diphenylheptanoic acid

Cat. No. B8702453
M. Wt: 325.4 g/mol
InChI Key: WYQSLXSVBQFXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05073629

Procedure details

A mixture of methyl 6-dimethylamino-4,4-diphenyl-heptanoate (obtained above), potassium carbonate (500 mg), methanol (5 ml) and water (1 ml) was stirred at room temperature for 24 hours. The reaction mixture was diluted with water, acidified with 1N HCl to pH 1, and extracted with chloroform (3×). The combined extracts were washed with water and brine (once each). After drying over magnesium sulfate, the solution was rotary evaporated to yield 40 mg of 6-dimethylamino-4,4-diphenyl-heptanoic acid.
Name
methyl 6-dimethylamino-4,4-diphenyl-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:25])[CH:3]([CH3:24])[CH2:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:6][CH2:7][C:8]([O:10]C)=[O:9].C(=O)([O-])[O-].[K+].[K+].CO.Cl>O>[CH3:25][N:2]([CH3:1])[CH:3]([CH3:24])[CH2:4][C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
methyl 6-dimethylamino-4,4-diphenyl-heptanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(CC(CCC(=O)OC)(C1=CC=CC=C1)C1=CC=CC=C1)C)C
Name
Quantity
500 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×)
WASH
Type
WASH
Details
The combined extracts were washed with water and brine (once each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solution was rotary evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(C(CC(CCC(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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